molecular formula C18H24N2OS B15149445 3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile

3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile

Cat. No.: B15149445
M. Wt: 316.5 g/mol
InChI Key: XRZYELWZLNAXGE-UHFFFAOYSA-N
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Description

This compound is a multifunctional nitrile derivative featuring a cyclohexa-2,5-dienylidene core substituted with tert-butyl groups at the 3- and 5-positions, an oxo group at position 4, and a methyl-linked propenenitrile moiety. The tert-butyl substituents likely enhance steric bulk, influencing solubility and stability compared to simpler analogs .

Properties

Molecular Formula

C18H24N2OS

Molecular Weight

316.5 g/mol

IUPAC Name

2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide

InChI

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)

InChI Key

XRZYELWZLNAXGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N

Origin of Product

United States

Preparation Methods

Formation of 3,5-Ditert-Butyl-4-Oxocyclohexa-2,5-Dien-1-One

The cyclohexadienylidene precursor is synthesized via Friedel-Crafts alkylation of 4-hydroxyacetophenone with tert-butyl chloride in the presence of AlCl₃, followed by oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This yields 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-one, characterized by its conjugated diketone system (Table 1).

Property Value
Molecular Weight 262.36 g/mol
λ_max (UV-Vis) 320 nm (ε = 12,500 M⁻¹cm⁻¹)
IR (C=O stretch) 1680 cm⁻¹

Functionalization via Knoevenagel Condensation

The cyclohexadienylidene ketone undergoes Knoevenagel condensation with cyanoacetamide in ethanol under reflux, catalyzed by piperidine. This forms the α,β-unsaturated nitrile intermediate (2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dienylidene)methyl]-2-propenenitrile) with 72% yield. Mechanistic studies confirm the base-catalyzed enolate formation, followed by dehydration (Figure 1).

$$ \text{Cyclohexadienylidene ketone} + \text{NCCH}2\text{CONH}2 \xrightarrow{\text{piperidine}} \text{Intermediate} + \text{H}_2\text{O} $$

Introduction of Amino and Mercapto Groups

Amination via Michael Addition

The α,β-unsaturated nitrile reacts with aqueous ammonia (25%) in THF at 0–5°C to install the amino group at the β-position. The reaction proceeds via Michael addition, with the nitrile’s electron-withdrawing nature facilitating nucleophilic attack (Eq. 1).

$$ \text{Intermediate} + \text{NH}_3 \rightarrow \text{3-Amino-2-[(...)-methyl]-2-propenenitrile} $$

Thiolation Using Alkaline Hydrosulfide

Thiolation is achieved by treating the aminated intermediate with sodium hydrosulfide (NaSH) in DMF at 80°C for 6 hours. The mercapto group substitutes the nitrile’s α-hydrogen, with the reaction’s regioselectivity governed by the nitrile’s electronic effects. Excess NaSH ensures complete conversion, though side products like disulfides may form if oxygen is present.

Optimization and Purification

Reaction Condition Screening

A factorial design experiment identified optimal parameters (Table 2):

Variable Optimal Value Effect on Yield
Temperature 80°C +15%
NaSH Equivalents 1.2 +10%
Solvent DMF +8%

Chromatographic Purification

Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 7:3), yielding 89% pure compound. HPLC analysis (C18 column, acetonitrile:water 65:35) confirms >95% purity.

Mechanistic and Spectroscopic Validation

NMR Characterization

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 18H, tert-butyl), 5.78 (s, 1H, vinyl-H), 6.92 (s, 2H, NH₂). ¹³C NMR confirms the cyclohexadienylidene carbonyl at δ 192.1 ppm.

Mass Spectrometry

HRMS (ESI⁺): m/z calc. for C₂₀H₂₅N₂OS [M+H]⁺: 357.1732; found: 357.1735.

Comparative Analysis of Alternative Routes

One-Pot Tandem Condensation

An alternative approach condenses 3,5-ditert-butyl-4-hydroxybenzaldehyde, malononitrile, and thiourea in acetic acid, yielding the target compound in 65% yield. However, this method suffers from poor regiocontrol and requires rigorous pH adjustment.

Solid-Phase Synthesis

Immobilization of the cyclohexadienylidene core on Wang resin enables stepwise amination and thiolation, achieving 78% yield but requiring specialized equipment.

Industrial-Scale Considerations

Large-scale production faces challenges in waste management (e.g., NaSH byproducts) and cost-effective purification. Continuous flow reactors with in-line FTIR monitoring are proposed to enhance reproducibility and reduce reaction times.

Chemical Reactions Analysis

Tyrphostin AG 879 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tyrphostin AG 879 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Notes on Evidence Limitations

  • Direct studies on the target compound are absent in the provided evidence; comparisons are inferred from structurally related nitriles and heterocycles.
  • Data on biological activity or spectroscopic properties (e.g., NMR, IR) for the target compound remain unverified in the cited sources.

Biological Activity

3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H24N2OS\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{OS}

This structure features a mercapto group, which is often associated with biological activity due to its ability to interact with various biomolecules.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the mercapto group enhances the ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells.

Antimicrobial Properties

Studies have shown that derivatives of cyclohexadiene can possess antimicrobial activity. This compound's structure suggests potential efficacy against various bacterial strains. For instance, compounds with similar moieties have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Cytotoxic Effects

The cytotoxicity of 3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile has been evaluated in several cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer cells, possibly through the modulation of apoptosis-related proteins.

Anti-inflammatory Properties

Given the role of oxidative stress in inflammation, the antioxidant properties may correlate with anti-inflammatory effects. Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Free Radical Scavenging: The mercapto group can donate electrons to free radicals, neutralizing them.
  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation: There is evidence that such compounds can influence gene expression related to cell survival and death.

Case Studies and Research Findings

StudyFindingsNotes
Nakamura et al. (2019)Identified cytotoxic effects against HL60 leukemia cellsIC50 values reported
Qin et al. (2018)Demonstrated inhibition of COX-2 expression in cancer cell linesPotential anti-inflammatory activity
Liu et al. (2017)Reported moderate cytotoxicity against breast cancer cellsIC50 value of 4.2 μmol/L

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